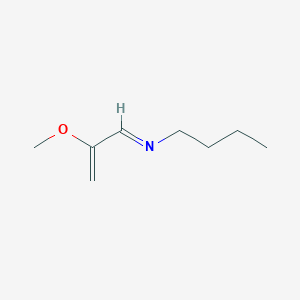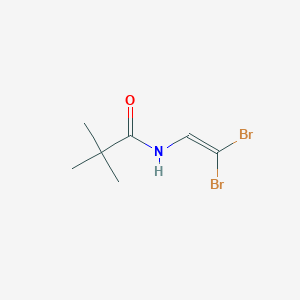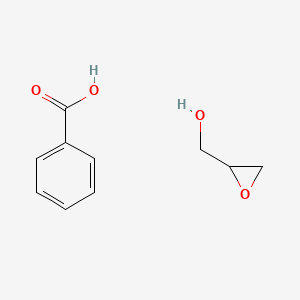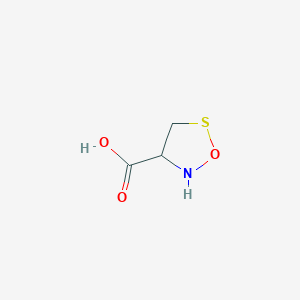![molecular formula C16H20O2SSi B14301873 [3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane CAS No. 113680-18-5](/img/structure/B14301873.png)
[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane is a complex organic compound that features a bicyclic structure with a benzenesulfonyl group and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The benzenesulfonyl group is then introduced via sulfonylation, and the trimethylsilyl group is added through a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the benzenesulfonyl group can yield sulfinyl or thiol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinyl or thiol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could be exploited to develop new therapeutic agents with specific biological activities.
Industry
In industry, 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane involves its interaction with specific molecular targets. The benzenesulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the trimethylsilyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane
- 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane
- 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane
Uniqueness
Compared to similar compounds, 3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-ylsilane stands out due to the presence of the trimethylsilyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Propriétés
Numéro CAS |
113680-18-5 |
|---|---|
Formule moléculaire |
C16H20O2SSi |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
[3-(benzenesulfonyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]-trimethylsilane |
InChI |
InChI=1S/C16H20O2SSi/c1-20(2,3)16-13-10-9-12(11-13)15(16)19(17,18)14-7-5-4-6-8-14/h4-10,12-13H,11H2,1-3H3 |
Clé InChI |
FSAKZKFRSRJAEJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C2CC1C=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)

![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)


![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)


![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)

![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
